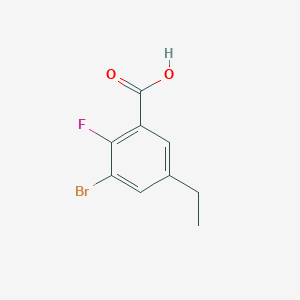

3-Bromo-5-ethyl-2-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

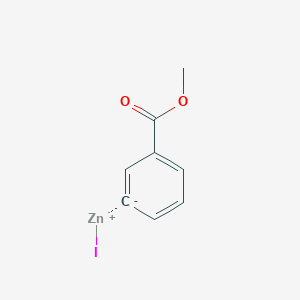

3-Bromo-5-ethyl-2-fluorobenzoic acid is a chemical compound with the molecular formula C8H7BrFO2 . It is used as a reagent in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

The synthesis of similar compounds, such as 2-fluorobenzoic acids, has been achieved by nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method involves a multistep process including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The residue after solvent removal is diluted with water and washed with diethyl ether. The aqueous phase is acidified to pH 2 to precipitate the product .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-ethyl-2-fluorobenzoic acid include a melting point of 168 °C, a predicted boiling point of 298.2±25.0 °C, and a predicted density of 1.789±0.06 g/cm3 . It is a white to light yellow powder .Safety and Hazards

3-Bromo-5-ethyl-2-fluorobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as 3-fluorobenzoic acid, have been used in a variety of scientific applications

Mode of Action

Benzylic compounds, in general, are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound and its targets, potentially altering their function.

Biochemical Pathways

It is known that benzylic compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Result of Action

It’s known that the compound is an irritant , which suggests that it may cause cellular changes leading to irritation when exposed to biological tissues.

Action Environment

The action, efficacy, and stability of 3-Bromo-5-ethyl-2-fluorobenzoic acid can be influenced by various environmental factors. For instance, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound . Moreover, the compound should be stored in a sealed container in a dry, cool, and well-ventilated place .

properties

IUPAC Name |

3-bromo-5-ethyl-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-2-5-3-6(9(12)13)8(11)7(10)4-5/h3-4H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJZEDPCIGEMCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)Br)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-ethyl-2-fluorobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Bromo-6-(methylsulfanyl)phenyl]methanol](/img/structure/B6315846.png)